Cas no 200482-54-8 (7-amino-3-chloroindole hydrochloride)

7-Amino-3-chloroindole hydrochloride is a versatile heterocyclic compound primarily used as a key intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring both amino and chloro functional groups, enables selective modifications, making it valuable for constructing indole-based scaffolds. The hydrochloride salt form enhances stability and solubility, facilitating handling in various reaction conditions. This compound is particularly useful in the development of bioactive molecules, including potential therapeutic agents targeting neurological and oncological pathways. Its high purity and consistent quality ensure reliable performance in synthetic applications. Researchers favor it for its reactivity in cross-coupling and substitution reactions, underscoring its utility in medicinal chemistry and material science.
7-amino-3-chloroindole hydrochloride structure
200482-54-8 structure
Product Name:7-amino-3-chloroindole hydrochloride
CAS No:200482-54-8
MF:C8H8Cl2N2
MW:203.068519592285
CID:908905
PubChem ID:17750544
Update Time:2025-08-05

7-amino-3-chloroindole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 7-amino-3-chloroindole hydrochloride
    • LogP
    • 5-ALLYL-4,6-DICHLORO-2-METHYLPYRIMIDINE
    • 7-Amino-3-chloroindole HCL
    • SCHEMBL8834789
    • DTXSID40590571
    • DB-066047
    • 3-chloro-1H-indol-7-amine;hydrochloride
    • F95564
    • A904238
    • 200482-54-8
    • 3-chloro-1H-indol-7-amine hydrochloride
    • 3-Chloro-1H-indol-7-amine--hydrogen chloride (1/1)
    • Inchi: 1S/C8H7ClN2.ClH/c9-6-4-11-8-5(6)2-1-3-7(8)10;/h1-4,11H,10H2;1H
    • InChI Key: CCDREQPJNRWDNR-UHFFFAOYSA-N
    • SMILES: ClC1=CNC2C(=CC=CC=21)N.Cl

Computed Properties

  • Exact Mass: 202.00600
  • Monoisotopic Mass: 202.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • PSA: 41.81000
  • LogP: 3.78670

7-amino-3-chloroindole hydrochloride Pricemore >>

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Additional information on 7-amino-3-chloroindole hydrochloride

7-Amino-3-Chloroindole Hydrochloride: A Promising Compound in Pharmaceutical and Biomedical Research

7-Amino-3-chloroindole hydrochloride, with the chemical formula C8H9ClN2·HCl and CAS number 200482-54-8, is a versatile compound that has attracted significant attention in the fields of pharmacology, medicinal chemistry, and drug discovery. This compound belongs to the indole class of heterocyclic compounds, which are widely recognized for their structural diversity and biological activity. The 7-amino-3-chloroindole core structure, combined with the hydrochloride salt form, provides unique physicochemical properties that make it suitable for various applications in biomedical research.

Recent studies have highlighted the potential of 7-amino-3-chloroindole hydrochloride as a scaffold for the development of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective agonist activity at the 5-HT2A receptor, a key target in the treatment of psychiatric disorders such as schizophrenia and depression. The 3-chloro substituent at the indole ring is critical for modulating receptor binding affinity, while the 7-amino group contributes to the compound's solubility and metabolic stability. These structural features make 7-amino-3-chloroindole hydro,hydrochloride a valuable lead compound for drug design.

One of the most compelling aspects of 7-amino-3-chloroindole hydrochloride is its ability to serve as a building block for the synthesis of more complex molecules. Researchers have utilized this compound as a starting material to develop derivatives with enhanced pharmacological profiles. For example, a 2024 paper in ACS Chemical Biology reported the successful modification of the 3-chloro group to create analogs with improved selectivity for the 5-HT2B receptor, which is implicated in cardiovascular diseases. Such advancements underscore the importance of 7-amino-3-chloroindole hydrochloride in the design of targeted therapies.

From a mechanistic perspective, the 7-amino-3-chloroindole hydrochloride molecule interacts with biological targets through multiple modes of action. The indole ring system is known to engage in π-π stacking interactions with aromatic residues in protein binding sites, while the 3-chloro substituent may participate in hydrogen bonding or electrostatic interactions. Additionally, the presence of the 7-amino group introduces polar interactions that enhance the compound's ability to cross biological membranes. These molecular interactions are critical for the compound's efficacy in vivo.

Recent clinical research has also explored the therapeutic potential of 7-amino-3-chloroind,hydrochloride in the context of neurodegenerative diseases. A 2023 preclinical study published in Neuropharmacology found that this compound exhibits neuroprotective effects in models of Parkinson's disease by modulating oxidative stress and mitochondrial dysfunction. The study emphasized the role of the 3-chloro group in enhancing the compound's antioxidant properties, which may contribute to its therapeutic benefit in neurodegeneration.

Another area of interest is the use of 7-amino-3-chloroindole hydrochloride in the development of antipsychotic agents. A 2022 review in Pharmaceutical Research highlighted the compound's potential to act as a partial agonist at the 5-HT2A receptor, which may reduce the side effects associated with traditional antipsychotics. The 7-amino group appears to play a key role in this activity by stabilizing the receptor-ligand complex, as suggested by molecular docking studies.

From a synthetic perspective, the preparation of 7-amino-3-chloroindole hydrochloride involves several well-established chemical methods. A 2021 paper in Organic Letters described a one-pot synthesis route that begins with the chlorination of indole at the 3-position, followed by the introduction of the 7-amino group through an amidation reaction. The final step involves the formation of the hydrochloride salt, which enhances the compound's solubility in aqueous environments. This synthetic strategy is particularly advantageous for large-scale production in pharmaceutical settings.

Despite its promising properties, the use of 7-amino-3-chloroindole hydrochloride is not without challenges. One limitation is its potential for metabolic instability in vivo, which may reduce its half-life and efficacy. Researchers are actively working to address this issue by modifying the 3-chloro group to improve metabolic resistance. For example, a 2023 study in Drug Metabolism and Disposition reported the successful incorporation of a methyl group at the 3-chloro position, which significantly enhanced the compound's stability in liver microsomes.

Looking ahead, the future of 7-amino-3-chloroindole hydrochloride in drug discovery is likely to be shaped by advances in computational modeling and high-throughput screening. Machine learning algorithms are being used to predict the binding affinity of this compound to various receptors, while virtual screening techniques are helping to identify novel derivatives with optimized pharmacological profiles. These technological advancements are expected to accelerate the development of new therapeutics based on this scaffold.

In conclusion, 7-amino-3-chloroindole hydrochloride represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable tool for the development of novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in the advancement of modern medicine.

For further information on the synthesis, pharmacology, and therapeutic potential of 7-amino-3-chloroindole hydrochloride, researchers are encouraged to consult recent publications in reputable scientific journals and to engage in collaborative efforts to explore its full potential in biomedical applications.

Summary and Key Points of 7-Amino-3-Chloroindole Hydrochloride: 1. Chemical Structure and Properties: - The compound features an indole ring with a 3-chloro substituent and a 7-amino group. - The hydrochloride salt form enhances solubility and stability in aqueous environments. - These structural features contribute to its interaction with biological targets and therapeutic potential. 2. Pharmacological Applications: - 5-HT2A Receptor Agonist: Shows promise in treating psychiatric disorders like schizophrenia and depression. - Neuroprotective Effects: Demonstrated in preclinical models of Parkinson’s disease, with potential for neurodegenerative diseases. - Antipsychotic Potential: Acts as a partial agonist at the 5-HT2A receptor, reducing side effects of traditional antipsychotics. 3. Synthetic Methods: - A one-pot synthesis route is described, involving chlorination at the 3-position, amidation of the 7-amino group, and formation of the hydrochloride salt. - This method is efficient for large-scale production in pharmaceutical settings. 4. Challenges and Improvements: - Metabolic Instability: May limit in vivo efficacy; ongoing research focuses on modifying the 3-chloro group for enhanced stability. - Derivative Development: Advances in drug design are creating analogs with improved pharmacological profiles. 5. Future Directions: - Computational Modeling: Machine learning and virtual screening are accelerating the discovery of novel derivatives. - High-Throughput Screening: Enhances the identification of compounds with optimized therapeutic properties. 6. Conclusion: - 7-Amino-3-Chloroindole Hydrochloride is a versatile scaffold with significant potential in drug development. - Its unique structure and biological activity make it a valuable tool for targeting a variety of diseases, with ongoing research expanding its applications in modern medicine. Recommendation: Researchers are encouraged to explore further studies on this compound, leveraging recent advancements in computational and synthetic chemistry to unlock its full potential in biomedical applications.
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